Absolute Stereochemistry and Enantiomeric Identity
The target compound, CAS 113225-18-6, is the (3R,4S) enantiomer of cis-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, designated cis-(+)- by optical rotation sign [1]. Its enantiomer, CAS 113225-19-7, is the (3S,4R) form, designated cis-(–)-, with a reported melting point of 111–112 °C [2]. The racemic mixture (CAS 234771-34-7) is sold under 'HY-76245' with an analytical purity of 95.0% and no defined stereochemistry . In the patent KR100567941B1, the stereochemistry of the cis-series is explicitly claimed as essential for the biological activity of the final herbicidal agent flocinopirolid, and the synthetic route is stereospecifically developed for the cis configuration [3].
| Evidence Dimension | Stereochemical identity (absolute configuration and optical rotation sign) |
|---|---|
| Target Compound Data | CAS 113225-18-6: (3R,4S), cis-(+)- |
| Comparator Or Baseline | CAS 113225-19-7: (3S,4R), cis-(–)-; CAS 234771-34-7: undefined stereochemistry (racemic mixture) |
| Quantified Difference | Opposite optical rotation sign; (±) designation for the racemate; melting point of cis-(–)- enantiomer is 111–112 °C vs. no reported mp for the target |
| Conditions | Identified via IUPAC nomenclature and CAS Registry assignment; melting point determined by standard capillary method [2] |
Why This Matters
Procurement of the incorrect enantiomer or racemate risks failure of stereospecific synthetic steps and loss of downstream biological stereoselectivity claimed in the originator patent.
- [1] CAS Common Chemistry. (3R,4S)-1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol. CAS RN: 113225-18-6. View Source
- [2] CAS Common Chemistry. (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol. CAS RN: 113225-19-7. Melting point 111-112 °C. View Source
- [3] KR100567941B1. Process for the preparation of (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine. Google Patents, 1998. View Source
